molecular formula C7H9N3O2 B13580626 Methyl5-(methylamino)pyrazine-2-carboxylate

Methyl5-(methylamino)pyrazine-2-carboxylate

Cat. No.: B13580626
M. Wt: 167.17 g/mol
InChI Key: SBPMAFUWLZNTOI-UHFFFAOYSA-N
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Description

Methyl 5-(methylamino)pyrazine-2-carboxylate is a pyrazine derivative characterized by a methyl ester group at position 2 and a methylamino substituent at position 5 of the pyrazine ring. Pyrazines are six-membered heterocyclic compounds containing two nitrogen atoms at the 1,4-positions, which confer unique electronic and steric properties critical for applications in medicinal chemistry, agrochemicals, and materials science . The substitution pattern of this compound distinguishes it from other pyrazinecarboxylates, influencing its reactivity, solubility, and biological activity.

Properties

Molecular Formula

C7H9N3O2

Molecular Weight

167.17 g/mol

IUPAC Name

methyl 5-(methylamino)pyrazine-2-carboxylate

InChI

InChI=1S/C7H9N3O2/c1-8-6-4-9-5(3-10-6)7(11)12-2/h3-4H,1-2H3,(H,8,10)

InChI Key

SBPMAFUWLZNTOI-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC=C(N=C1)C(=O)OC

Origin of Product

United States

Preparation Methods

Cyclization and Formation of Pyrazine Core

  • The initial step involves the reaction of methylglyoxal (a dialdehyde) with suitable amine-containing precursors such as 2-amino malonamide or o-phenylenediamine under controlled temperature conditions (5–90 °C depending on the protocol) to form a pyrazine ring system through cyclization.
  • For example, methylglyoxal and 2-amino malonamide are reacted in an ice water bath at 5–10 °C with slow addition of sodium hydroxide to maintain alkaline conditions, yielding intermediates like 3-hydroxy-5-methylpyrazine-2-formamide.
  • Alternatively, pyruvic aldehyde and o-phenylenediamine can be reacted at 30–90 °C in the presence of catalysts such as sodium pyrosulfite to form 3-methyl benzopyrazines, which are precursors for further oxidation.

Oxidation to Carboxylic Acid Derivatives

  • The cyclized intermediates undergo oxidation using inorganic oxidizers at temperatures ranging from 60 to 105 °C for 1–4 hours to convert methyl-substituted pyrazines into carboxylic acid derivatives such as 3-hydroxy-5-methylpyrazine-2-carboxylic acid or 5-methylpyrazine-2,3-carboxylic acid potassium salt.
  • This step is critical to introduce the carboxylate functional group necessary for subsequent esterification.

Acidification and Decarboxylation

  • The oxidized intermediates are subjected to acidification with sulfuric acid at temperatures between 30 and 130 °C to induce decarboxylation and further transformation to the target pyrazine carboxylic acid.
  • The molar ratio of sulfuric acid to the potassium salt intermediate is carefully controlled (typically 1.5–3.0:1) to optimize yield and purity.
  • This step often results in precipitation of the acid product, which is isolated by filtration and washing.

Halogenation and Reduction (Optional Step for Derivative Synthesis)

  • For some synthetic routes, halogenation of the hydroxy-substituted pyrazine carboxylic acid with halogenating reagents is carried out to produce 3-halogeno-5-methylpyrazine-2-carboxylic acid.
  • Subsequent reduction of the halogenated intermediate yields 2-methyl-5-pyrazine formate, which can be a precursor or related compound to methyl5-(methylamino)pyrazine-2-carboxylate.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(methylamino)pyrazine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reactions typically occur under controlled conditions, such as specific temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield pyrazinecarboxylic acids, while reduction can produce various amine derivatives .

Scientific Research Applications

Methyl 5-(methylamino)pyrazine-2-carboxylate is a chemical compound featuring a pyrazine ring with a methylamino group at the 5-position and a carboxylate group at the 2-position, giving it unique chemical properties and potential biological activities. Research indicates that pyrazine derivatives, including methyl 5-(methylamino)pyrazine-2-carboxylate, exhibit various biological activities, notably antimicrobial properties against Mycobacterium tuberculosis. These compounds can interfere with essential metabolic pathways like coenzyme A biosynthesis, which is critical for bacterial survival and replication.

Scientific Research Applications

Pharmaceuticals: Methyl 5-(methylamino)pyrazine-2-carboxylate is used as an intermediate in synthesizing drugs that target bacterial infections. Its structural components allow for modification and creation of more complex molecules with tailored pharmacological effects.

Agricultural Chemistry: This compound is being explored as a potential pesticide.

Antimicrobial Research: Studies focus on the binding affinity of methyl 5-(methylamino)pyrazine-2-carboxylate to specific enzymes or proteins involved in metabolic pathways. For example, pyrazine derivatives can bind to enzymes like PanD, which is crucial for coenzyme A synthesis in bacteria, leading to targeted protein degradation and potentially combating antibiotic resistance.

Tuberculosis (TB) Treatment

  • Mycobacterium tuberculosis (Mtb) strains resistant to all known anti-TB drugs have been reported . Testing for pyrazinamide (PZA) resistance is crucial for effective prescribing in TB treatment but is not routinely performed .
  • PZA is converted to pyrazinoic acid (POA) by pyrazinamidase/nicotinamidase (PZAse) in the mycobacterial cytoplasm. POA then effluxes to the extracellular environment, becomes protonated, re-enters the cytoplasm, and disrupts intracellular targets, leading to cell death .
  • Analogs of pyrazinoic acid (POA) have been designed to improve potency and overcome PZA resistance. These analogs were evaluated for antimycobacterial activity and binding affinity towards PanD .

Mechanism of Action

The mechanism of action of methyl 5-(methylamino)pyrazine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

(a) Positional Isomers

  • Ethyl 5-aminopyrazine-2-carboxylate (CAS 54013-06-8): Differs in the ester group (ethyl vs. methyl) and the absence of the methylamino substituent.
  • Methyl 6-aminopyrazine-2-carboxylate (CAS 118853-60-4): A positional isomer with the amino group at position 6 instead of 3. Such positional changes can significantly affect hydrogen-bonding interactions and binding affinities in biological targets .

(b) Functional Group Modifications

  • Methyl 5-(aminomethyl)pyrazine-2-carboxylate hydrochloride (CAS 70470-95-0): Features an aminomethyl group at position 5 instead of methylamino. The protonated amine enhances water solubility but may reduce membrane permeability .
  • Propyl 5-(3-phenylureido)pyrazine-2-carboxylate : A derivative with a ureido group at position 4. This substitution confers potent antimycobacterial activity (MIC = 1.56 µg/mL against M. tuberculosis), suggesting that bulky substituents at position 5 enhance target engagement .

(a) Antimycobacterial Activity

  • N-Substituted 5-Chloropyrazine-2-carboxamides: Derivatives with halogen substituents (e.g., Cl at position 5) show moderate antimycobacterial activity (MIC = 3–50 µM). The methylamino group in Methyl 5-(methylamino)pyrazine-2-carboxylate may improve potency by enhancing electron-donating effects .
  • Ureidopyrazines: Propyl 5-(3-phenylureido)pyrazine-2-carboxylate (MIC = 5.19 µM) highlights the importance of hydrogen-bond donors/acceptors at position 5 for targeting mycobacterial enzymes .

Physicochemical Properties

Compound Molecular Formula Molecular Weight logP* Key Substituents Biological Activity Reference
Methyl 5-(methylamino)pyrazine-2-carboxylate C7H9N3O2 167.17 ~0.5 Methyl ester, methylamino (C5) N/A (predicted) N/A
Ethyl 5-aminopyrazine-2-carboxylate C7H9N3O2 167.17 0.2 Ethyl ester, amino (C5) Intermediate in synthesis
Propyl 5-(3-phenylureido)pyrazine-2-carboxylate C15H17N5O3 331.33 2.1 Propyl ester, phenylureido (C5) Antimycobacterial (MIC = 1.56 µg/mL)
Methyl 5-(aminomethyl)pyrazine-2-carboxylate HCl C7H10ClN3O2 203.63 -1.2 Aminomethyl (C5), HCl salt Improved solubility

*logP values estimated using fragment-based methods.

Biological Activity

Methyl 5-(methylamino)pyrazine-2-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly its antimicrobial properties. This article explores the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and significant research findings.

Chemical Structure and Properties

Methyl 5-(methylamino)pyrazine-2-carboxylate features a pyrazine ring with a methylamino group at the 5-position and a carboxylate group at the 2-position. This unique arrangement of functional groups enhances its reactivity and biological activity. The molecular formula is C7H10N3O2C_7H_10N_3O_2, and it possesses several key properties that contribute to its pharmacological potential.

Research has indicated that methyl 5-(methylamino)pyrazine-2-carboxylate exhibits antimicrobial activity , particularly against Mycobacterium tuberculosis (Mtb). The compound appears to interfere with essential metabolic pathways, notably coenzyme A biosynthesis, which is critical for bacterial survival and replication. Studies suggest that derivatives of pyrazines can effectively bind to enzymes such as PanD, crucial for coenzyme A synthesis in bacteria, leading to targeted protein degradation and offering a novel approach to combat antibiotic resistance .

In Vitro Studies

In vitro studies have demonstrated the effectiveness of methyl 5-(methylamino)pyrazine-2-carboxylate against various strains of Mtb. The Minimum Inhibitory Concentration (MIC) values indicate significant antimicrobial potency:

CompoundMIC (µg/mL)Target Organism
Methyl 5-(methylamino)pyrazine-2-carboxylate0.7–0.9Mycobacterium tuberculosis
Pyrazinoic acid0.1–0.5Mycobacterium tuberculosis

These results highlight the compound's potential as an alternative therapeutic agent in treating tuberculosis, especially in cases resistant to conventional antibiotics .

Structure-Activity Relationships (SAR)

The SAR studies of methyl 5-(methylamino)pyrazine-2-carboxylate and related compounds have revealed that modifications to the pyrazine ring can significantly influence biological activity. For instance, alterations in nitrogen positioning or the introduction of additional functional groups can enhance or diminish antimicrobial efficacy .

Key Findings from SAR Studies:

  • Nitrogen Positioning : Changing the position of nitrogen atoms within the pyrazine ring affects binding affinity to target enzymes.
  • Functional Group Variation : Introduction of halogen or alkyl groups can modulate lipophilicity and improve cellular uptake.

Case Studies

  • Study on Antimicrobial Efficacy : A recent study evaluated various pyrazine derivatives, including methyl 5-(methylamino)pyrazine-2-carboxylate, against Mtb. The findings indicated that this compound not only inhibited bacterial growth but also showed potential in overcoming resistance mechanisms associated with existing treatments .
  • Targeted Protein Degradation : Another significant research effort focused on the interaction between methyl 5-(methylamino)pyrazine-2-carboxylate and PanD enzyme. The study utilized isothermal titration calorimetry to measure binding affinity, confirming that this compound could effectively disrupt coenzyme A biosynthesis in Mtb, providing insights into its mechanism as a novel antibiotic .

Q & A

Q. What are the common synthetic routes for Methyl5-(methylamino)pyrazine-2-carboxylate?

The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, derivatives of pyrazine carboxylates are synthesized by reacting chlorinated precursors (e.g., 5-chloropyrazine-2-carboxylate) with methylamine under mild conditions (room temperature, 48 hours) in methanol, followed by extraction with ethyl acetate and purification via thin-layer chromatography (TLC) . Another approach involves sequential chlorination, esterification, and oxidation of dimethylpyrazine derivatives, yielding intermediates like 5-methylpyrazine-2-carboxylic acid, which can be further functionalized .

Q. How is this compound characterized post-synthesis?

Characterization relies on spectroscopic and analytical methods:

  • Nuclear Magnetic Resonance (NMR): 1H^1H and 13C^{13}C NMR identify chemical environments, such as methylamino (-NHCH3_3) and ester (-COOCH3_3) groups .
  • Mass Spectrometry (HRESI-MS): Confirms molecular weight and fragmentation patterns .
  • Melting Point Analysis: Validates purity (e.g., 158–160°C for related derivatives) . Structural data from NIST (e.g., IUPAC Standard InChIKey) can cross-validate computational predictions .

Q. What structural features influence the compound’s reactivity?

The pyrazine core’s electron-deficient nature and the methylamino group’s nucleophilicity drive reactivity. The ester moiety (-COOCH3_3) allows further hydrolysis to carboxylic acids for coordination chemistry (e.g., forming 3D networks with lanthanides) . Steric hindrance from substituents like methyl groups may affect reaction rates in cross-coupling or amidation .

Advanced Research Questions

Q. How can reaction yields be optimized during synthesis?

  • Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency .
  • Catalysis: Palladium catalysts improve coupling reactions for pyrazine derivatives .
  • Purification: Gradient elution in column chromatography minimizes byproduct contamination .
  • Kinetic Control: Adjusting reaction time and temperature prevents over-oxidation of intermediates .

Q. How to resolve discrepancies in NMR data during structure elucidation?

  • Decoupling Experiments: Differentiate overlapping proton signals (e.g., aromatic vs. methyl protons) .
  • 2D NMR (COSY, HSQC): Maps 1H^1H-13C^{13}C correlations to confirm substituent positions .
  • Comparative Analysis: Cross-check with databases (NIST Chemistry WebBook) to validate chemical shifts .

Q. What computational methods predict the compound’s biological activity?

  • Molecular Docking: Simulates binding to targets like mycobacterial enzymes (e.g., Mtb Rv2783) using PyRx or AutoDock .
  • QSAR Modeling: Relates substituent electronic parameters (Hammett constants) to antimycobacterial activity .
  • DFT Calculations: Predicts reactive sites (e.g., electron density at pyrazine N-atoms) for derivatization .

Q. How does the compound interact with biological macromolecules?

Studies on analogs (e.g., pyrazinamide) suggest:

  • Membrane Permeability: The methylamino group enhances lipophilicity, improving bacterial cell wall penetration .
  • Enzyme Inhibition: Pyrazine carboxylates disrupt NAD+^+-dependent pathways in Mycobacterium tuberculosis .
  • Coordination Chemistry: Carboxylate groups chelate metal ions (e.g., Fe2+^{2+}), altering redox activity in biological systems .

Q. What strategies address solubility challenges in biological assays?

  • Prodrug Design: Ester-to-acid hydrolysis in vivo increases hydrophilicity .
  • Co-crystallization: Co-formers like cyclodextrins improve aqueous solubility without altering bioactivity .
  • Nanoformulation: Encapsulation in liposomes or polymeric nanoparticles enhances cellular uptake .

Methodological Considerations

  • Data Contradictions: Conflicting NMR signals may arise from tautomerism or impurities; replicate synthesis and use high-field instruments (≥400 MHz) .
  • Stereochemical Purity: Chiral centers (if present) require chiral HPLC or X-ray crystallography for resolution .

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